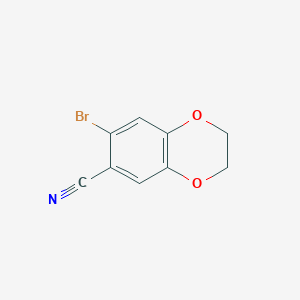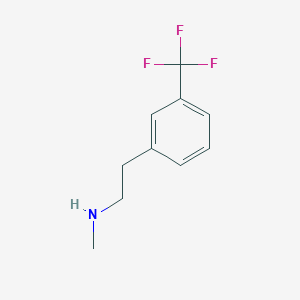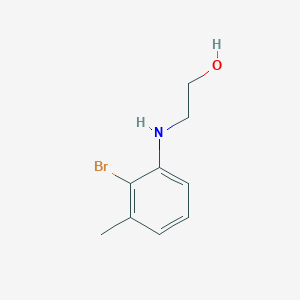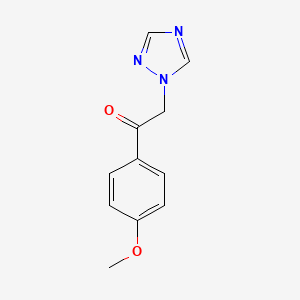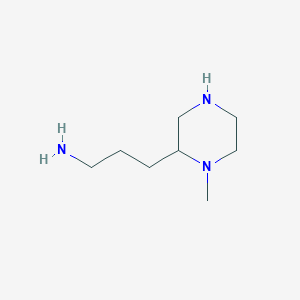
2-Piperazinepropanamine,1-methyl-(9CI)
描述
2-Piperazinepropanamine,1-methyl-(9CI) is a chemical compound with the molecular formula C8H19N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinepropanamine,1-methyl-(9CI) typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 1-chloro-3-aminopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Piperazinepropanamine,1-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Piperazinepropanamine,1-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学研究应用
2-Piperazinepropanamine,1-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which 2-Piperazinepropanamine,1-methyl-(9CI) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Piperazineethanamine: A similar compound with a shorter carbon chain.
1-Methylpiperazine: A derivative of piperazine with a methyl group attached to the nitrogen atom.
3-Piperazinepropanamine: A compound with a similar structure but different substitution pattern.
Uniqueness
2-Piperazinepropanamine,1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
属性
分子式 |
C8H19N3 |
|---|---|
分子量 |
157.26 g/mol |
IUPAC 名称 |
3-(1-methylpiperazin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-11-6-5-10-7-8(11)3-2-4-9/h8,10H,2-7,9H2,1H3 |
InChI 键 |
RKGJWIWVQAHVLV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNCC1CCCN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'R)-](/img/structure/B8750113.png)
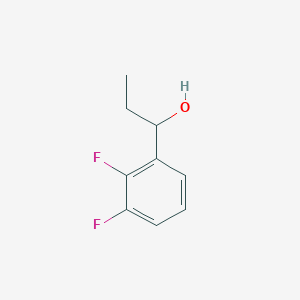
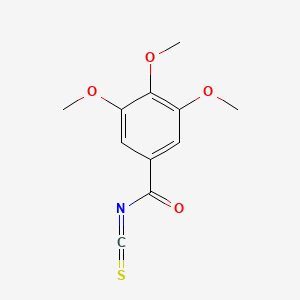
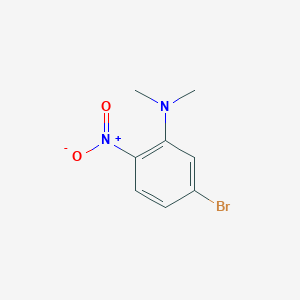
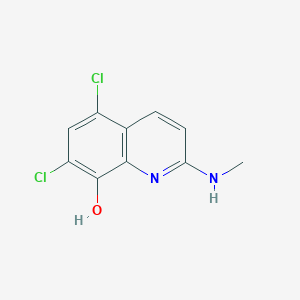
![2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol](/img/structure/B8750138.png)
![[Phosphono(thiomorpholin-4-yl)methyl]phosphonic acid](/img/structure/B8750163.png)
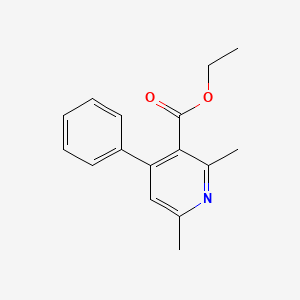
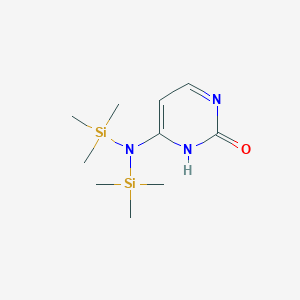
![4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid](/img/structure/B8750183.png)
